molecular formula C8H10INO2 B12107147 4-Iodo-2,5-dimethoxyaniline

4-Iodo-2,5-dimethoxyaniline

Cat. No.: B12107147
M. Wt: 279.07 g/mol
InChI Key: YXCZTANAFOKBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2,5-dimethoxyaniline: is an organic compound characterized by the presence of iodine and methoxy groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2,5-dimethoxyaniline typically involves the iodination of 2,5-dimethoxyaniline. One common method is as follows:

    Starting Material: 2,5-dimethoxyaniline.

    Iodination: The iodination reaction is carried out using iodine (I2) and an oxidizing agent such as sodium iodate (NaIO3) in an acidic medium.

    Reaction Conditions: The reaction is typically performed at room temperature, and the progress is monitored using thin-layer chromatography (TLC).

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2,5-dimethoxyaniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the aniline and methoxy groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azides or nitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In organic chemistry, 4-Iodo-2,5-dimethoxyaniline is used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a versatile intermediate for various cross-coupling reactions.

Biology and Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as inhibitors or modulators of specific enzymes or receptors, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which 4-Iodo-2,5-dimethoxyaniline exerts its effects depends on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Bromo-2,5-dimethoxyaniline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    4-Chloro-2,5-dimethoxyaniline:

Uniqueness

4-Iodo-2,5-dimethoxyaniline is unique due to the presence of the iodine atom, which significantly enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly for creating complex molecules through cross-coupling reactions.

Properties

Molecular Formula

C8H10INO2

Molecular Weight

279.07 g/mol

IUPAC Name

4-iodo-2,5-dimethoxyaniline

InChI

InChI=1S/C8H10INO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,10H2,1-2H3

InChI Key

YXCZTANAFOKBQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)OC)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.